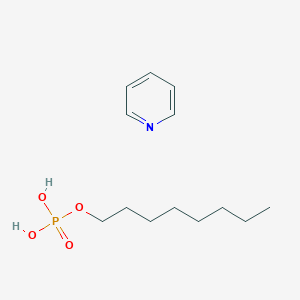
Octyl dihydrogen phosphate;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl dihydrogen phosphate;pyridine is a compound that combines the properties of octyl dihydrogen phosphate and pyridine. Octyl dihydrogen phosphate is an organophosphorus compound, while pyridine is a basic heterocyclic organic compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl dihydrogen phosphate;pyridine typically involves the reaction of octyl alcohol with phosphorus oxychloride to form octyl dihydrogen phosphate. This intermediate is then reacted with pyridine to form the final compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Octyl dihydrogen phosphate;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced organophosphorus compounds, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Octyl dihydrogen phosphate;pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octyl dihydrogen phosphate;pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the pyridine ring allows it to participate in various binding interactions, enhancing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Isopentenyl diphosphate: A building block for isoprenoid compounds.
Dimethyl phosphate: A simpler organophosphorus compound with different reactivity.
Phosphoric acid derivatives: Various compounds with similar functional groups but different alkyl chains.
Uniqueness
Octyl dihydrogen phosphate;pyridine is unique due to its combination of an octyl chain and a pyridine ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where both hydrophobic and basic characteristics are advantageous.
Propiedades
Número CAS |
114640-18-5 |
|---|---|
Fórmula molecular |
C13H24NO4P |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
octyl dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C8H19O4P.C5H5N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-2-4-6-5-3-1/h2-8H2,1H3,(H2,9,10,11);1-5H |
Clave InChI |
DJLVNEFZIHGULU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)O.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
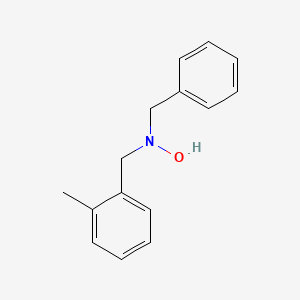
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
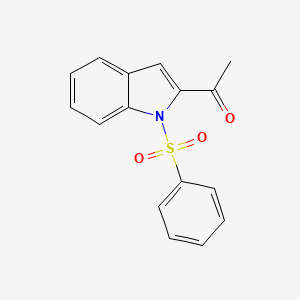

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
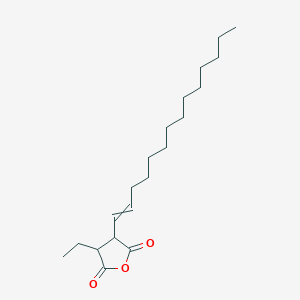
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

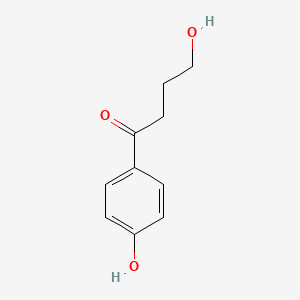

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
